molecular formula C9H6Br2F2O3 B1413339 2,4-Dibromo-6-(difluoromethoxy)phenylacetic acid CAS No. 1803713-15-6

2,4-Dibromo-6-(difluoromethoxy)phenylacetic acid

Cat. No. B1413339
CAS RN: 1803713-15-6
M. Wt: 359.95 g/mol
InChI Key: DKSZOTKGCZXFAQ-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-(difluoromethoxy)phenylacetic acid (DFMA) is an organic compound that has been studied for its various applications in scientific research. It is a synthetic compound that can be used in various fields such as biochemistry, pharmacology, and medicine. DFMA is a versatile compound that can be used in a variety of ways and can be synthesized from a variety of different starting materials. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DFMA.

Scientific Research Applications

Analysis of Global Trends and Gaps for Studies on 2,4-D Herbicide Toxicity

A scientometric review highlighted the rapid advancements in research on 2,4-D, a herbicide used worldwide for pest control in agricultural and urban activities. The USA, Canada, and China lead in publication output. Future research is likely to focus on molecular biology, human exposure assessment, and pesticide degradation, identifying trends and gaps in the field of 2,4-D toxicology and mutagenicity (Zuanazzi, Ghisi, & Oliveira, 2020).

Potential Impact of 2,4-D on Human and Ecosystems

This review critically evaluated the eco-toxicological effects of 2,4-D on aquatic, plant, and human life. The presence of 2,4-D in the environment raises concerns about its lethal effects on non-target organisms. The study emphasizes the need for mitigation strategies and further research to understand the long-term impacts of 2,4-D exposure (Islam et al., 2017).

Biodegradation of Aromatic Compounds by Escherichia coli

Research on Escherichia coli's ability to degrade aromatic compounds, including phenylacetic acid derivatives, offers insights into microbial biodegradation. Understanding E. coli's role in the catabolism of such compounds can inform strategies for environmental remediation and biotransformation processes, highlighting the bacterium's utility in addressing pollution and ecological concerns (Díaz, Ferrández, Prieto, & García, 2001).

Herbicide 2,4-D: A Review of Toxicity on Non-Target Organisms

A comprehensive review of 2,4-D's chemical properties, action on target organisms, environmental fate, and toxicity to non-target organisms. Despite its widespread use, 2,4-D has been shown to induce alterations in non-target organisms, underlining the importance of cautious pesticide use and the need for ecotoxicology studies to safeguard ecosystems (Marcato, de Souza, & Fontanetti, 2017).

properties

IUPAC Name

2-[2,4-dibromo-6-(difluoromethoxy)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br2F2O3/c10-4-1-6(11)5(3-8(14)15)7(2-4)16-9(12)13/h1-2,9H,3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSZOTKGCZXFAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1OC(F)F)CC(=O)O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br2F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201219228
Record name Benzeneacetic acid, 2,4-dibromo-6-(difluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201219228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1803713-15-6
Record name Benzeneacetic acid, 2,4-dibromo-6-(difluoromethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803713-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, 2,4-dibromo-6-(difluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201219228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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